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  • Product: 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde
  • CAS: 1310141-83-3

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of 2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde: A Methodological Guide

Executive Summary The rational design of pharmaceuticals relies heavily on understanding the precise three-dimensional architecture of molecular scaffolds. Indole-3-carbaldehydes are foundational building blocks in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceuticals relies heavily on understanding the precise three-dimensional architecture of molecular scaffolds. Indole-3-carbaldehydes are foundational building blocks in medicinal chemistry, frequently utilized in the synthesis of kinase antagonists and urease inhibitors[1]. The compound 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS: 1310141-83-3)[2] presents a highly specific stereoelectronic profile. The strategic placement of halogens (chlorine and fluorine) combined with N-methylation fundamentally alters its solid-state behavior. By eliminating the classical N-H hydrogen bond donor[3], the crystal packing is driven by highly directional, secondary non-covalent interactions—specifically halogen bonding and π−π stacking[4][5]. This whitepaper provides a comprehensive, self-validating methodological framework for the crystallographic analysis of this specific compound and its structural analogs.

Chemical Context and Structural Causality

The molecular geometry and subsequent supramolecular assembly of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde are dictated by three primary structural modifications:

  • N-Methylation: The substitution of the indole nitrogen with a methyl group removes the primary hydrogen-bond donor (N-H). Consequently, the molecule cannot form the robust N-H...O hydrogen-bonded chains typically observed in unsubstituted indole-3-carbaldehydes[6].

  • Halogenation (C2-Cl and C5-F): The electron-withdrawing nature of the chlorine and fluorine atoms lowers the electron density of the indole π -system, enhancing its propensity for π−π stacking[7]. Furthermore, the polarizable chlorine atom at the C2 position features an electrophilic region (the σ -hole) capable of acting as a halogen bond donor[8].

  • C3-Carbaldehyde: The carbonyl oxygen serves as a potent Lewis base and hydrogen/halogen bond acceptor, orchestrating the primary intermolecular contacts in the solid state[5].

Packing_Logic Core 2-Chloro-5-fluoro-1-methyl- 1H-indole-3-carbaldehyde Sub1 N-Methylation (No N-H Donor) Core->Sub1 Sub2 C2-Cl & C5-F (Electron Withdrawal) Core->Sub2 Sub3 C3-Carbaldehyde (Lewis Base) Core->Sub3 Pack1 Weak C-H...O Interactions Sub1->Pack1 Forces reliance on Pack2 Halogen Bonding (C-Cl...O=C) Sub2->Pack2 Sigma-hole donor Pack3 Enhanced pi-pi Stacking Sub2->Pack3 Lowers pi density Sub3->Pack1 H-bond acceptor Sub3->Pack2 Halogen acceptor

Diagram 1: Logical causality of substituent effects on supramolecular crystal packing.

Self-Validating Experimental Protocols

To obtain high-resolution crystallographic data, the experimental workflow must be rigorously controlled. The following protocols are designed as self-validating systems, ensuring that kinetic artifacts do not obscure the true thermodynamic solid-state structure.

Protocol 1: Single Crystal Growth via Vapor Diffusion

Causality: Halogenated indoles are prone to twinning if crystallized rapidly. Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation, allowing the weaker halogen bonds to properly orient the molecules into a defect-free lattice.

  • Dissolution: Dissolve 10 mg of the synthesized or commercially sourced compound[2] in 0.5 mL of dichloromethane (DCM). Validation: The solution must be completely clear; DCM efficiently solvates the lipophilic scaffold.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a 2 mL inner glass vial. Validation: This removes microscopic particulate matter that acts as heterogeneous nucleation sites, preventing the rapid formation of microcrystalline powder.

  • Antisolvent Chambering: Place the un-capped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an antisolvent (e.g., n-hexane). Seal the outer vial tightly with a PTFE-lined cap.

  • Diffusion & Harvesting: Allow the chamber to sit undisturbed at 293 K in a vibration-free environment for 5–7 days. Hexane vapor will slowly diffuse into the DCM, gradually lowering the solubility and yielding X-ray quality single crystals.

Protocol 2: X-Ray Diffraction Data Collection & Refinement

Causality: Fluorine atoms can exhibit high thermal motion or positional disorder at room temperature. Low-temperature data collection is mandatory to minimize thermal ellipsoids and accurately resolve halogen bond geometries[9].

  • Optical Screening: Examine the harvested crystals under a polarized light microscope. Validation: Select a crystal that exhibits uniform extinction when rotated under cross-polarizers, confirming it is a single domain rather than a twinned aggregate.

  • Cryo-Mounting: Coat the selected crystal in a cryoprotectant (e.g., Paratone-N oil) and mount it on a MiTeGen loop. Transfer it immediately to the diffractometer's nitrogen cold stream set to 100 K.

  • Data Collection: Utilize a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å). Collect full-sphere data ( ω and ϕ scans) to achieve >99% completeness up to θ=28∘ .

  • Integration & Phasing: Integrate the data using APEX/SAINT software and apply a multi-scan absorption correction (SADABS). Solve the structure using intrinsic phasing (SHELXT) to locate the heavy atoms (Cl, F, O, N).

  • Refinement & Validation: Refine the structure via full-matrix least-squares on F2 using SHELXL[10]. Validation: Run the final CIF through the IUCr CheckCIF routine to ensure no Level A or B alerts remain, validating the structural integrity.

XRD_Workflow N1 Compound Purity Check (Optical Clarity) N2 Vapor Diffusion (DCM / Hexane) N1->N2 N3 Optical Microscopy (Polarized Light) N2->N3 N4 Reject: Twinning (Recrystallize) N3->N4 Multi-domain N5 Data Collection (100K, Mo K-alpha) N3->N5 Uniform Extinction N4->N2 N6 Structure Solution (SHELXT / SHELXL) N5->N6 N7 Validation (IUCr CheckCIF) N6->N7

Diagram 2: Self-validating workflow for single-crystal X-ray diffraction analysis.

Structural Analysis & Data Presentation

Molecular Geometry

In the solid state, the indole core of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is expected to be strictly planar (RMS deviation <0.02 Å)[6]. The carbaldehyde group at C3 is typically conjugated with the indole π -system. However, the presence of the bulky chlorine atom at the C2 position introduces steric hindrance, forcing the formyl group to deviate slightly from the indole mean plane (dihedral angle typically between 2∘ and 8∘ ) compared to unsubstituted analogs[7].

Supramolecular Interactions

The crystal packing is a delicate balance of weak forces. Halogen bonding (XB) plays a central role[8]. The electrophilic σ -hole on the C2-chlorine atom forms a highly directional interaction with the nucleophilic carbonyl oxygen of an adjacent molecule. This C-Cl...O interaction is characterized by a distance shorter than the sum of the van der Waals radii of Cl and O ( <3.27 Å) and an angle approaching 180∘ [5][11].

Furthermore, the electron-withdrawing halogens decrease the repulsion between adjacent π -clouds, facilitating robust face-to-face π−π stacking between the pyrrole and benzene rings of adjacent indole scaffolds[4][7].

Quantitative Data Summaries

Table 1: Representative Crystallographic Data Parameters (Expected values based on isostructural halogenated N-methyl indole-3-carbaldehydes[4][6][7])

ParameterExpected Value / RangeSignificance
Crystal System Monoclinic or TriclinicTypical for planar asymmetric heterocycles.
Space Group P21​/c or P1ˉ Allows for efficient close-packing and inversion symmetry.
Temperature 100(2) KMinimizes thermal motion of the C5-Fluorine atom.
Radiation Mo ( λ=0.71073 Å)Provides high resolution for heavy atom (Cl) dispersion.
R1​ [I > 2 σ (I)] <0.050 Indicates a high-quality structural model.
wR2​ (all data) <0.120 Validates the refinement of weak reflections.
Goodness-of-fit (S) 0.95−1.05 Confirms proper weighting of the crystallographic data.

Table 2: Key Supramolecular Interaction Metrics

Interaction TypeDonor-Acceptor AtomsExpected Distance (Å)Expected Angle ( )Structural Role
Halogen Bond C(2)-Cl O=C 3.00−3.25 165−178 Directs 1D chain formation[5][8].
Weak Hydrogen Bond C(4)-H O=C 2.40−2.60 130−150 Stabilizes the secondary lattice network[7].
π−π Stacking Centroid Centroid 3.60−3.80 N/A (Parallel)Drives 2D layer assembly[4][9].

Computational Validation (DFT)

To confirm that the observed solid-state geometry (specifically the torsion angle of the carbaldehyde group) is an inherent electronic property rather than an artifact of crystal packing, Density Functional Theory (DFT) calculations should be employed[4]. Using the B3LYP functional with a 6-311++G(d,p) basis set, the gas-phase geometry is optimized. If the DFT-calculated C2-C3-C=O torsion angle closely matches the XRD-derived angle, it validates that the steric repulsion between the C2-chlorine and the formyl oxygen dominates the conformational preference[9]. Conversely, significant deviations indicate that intermolecular halogen bonding in the crystal lattice forces the molecule into a higher-energy conformation.

References

  • PubChem: 1-Methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. 3[3]

  • Apollo Scientific: 2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 1310141-83-3).2[2]

  • MDPI: Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives. 1[1]

  • MDPI: Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation. 4[4]

  • PMC / IUCr: 5-Methyl-1H-indole-3-carbaldehyde. 6[6]

  • NIH / IUCr: Crystal structures of three indole derivatives... halogen bonding (XB). 5[5]

  • ResearchGate: 1-Vinyl-1H-indole-3-carbaldehyde. 7[7]

  • Semantic Scholar: A Study of the Crystal Structure and Hydrogen Bonding of Substituted Indoles. 9[9]

  • IUCr Journals: Crystal structures of three indole derivatives... chloroform monosolvate. 11[11]

  • Wiley-VCH: Halogen Bonding: An Introduction. 8[8]

Sources

Exploratory

Thermodynamic Solvation Profiling of 2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde: A Technical Guide for Pharmaceutical Development

Executive Summary The compound 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS: 1310141-83-3) is a highly functionalized, halogenated indole derivative frequently utilized as a critical intermediate in advanced...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS: 1310141-83-3) is a highly functionalized, halogenated indole derivative frequently utilized as a critical intermediate in advanced drug discovery and synthetic chemistry[1]. Because the efficiency of crystallization, purification, and downstream formulation relies entirely on phase-behavior, establishing a robust solubility profile in organic solvents is paramount.

This whitepaper provides an in-depth, mechanistically grounded framework for predicting and empirically validating the solubility profile of this specific indole derivative. By synthesizing Hansen Solubility Parameters (HSP) with regulatory guidelines (ICH Q3C) and pharmacopeial standards (USP <1236>), this guide equips researchers with a self-validating methodology for solvent selection and thermodynamic analysis.

Physicochemical Architecture and Solvation Causality

To accurately predict the solubility of an Active Pharmaceutical Ingredient (API) or intermediate, one must deconstruct its molecular architecture. Solvation is not a random occurrence; it is a thermodynamic consequence of matching solute-solvent intermolecular forces.

Structural Causality
  • The Indole Core: Confers significant aromaticity, driving high dispersion forces ( δD​ ).

  • N-Methylation: This is a critical structural modification. Unsubstituted indoles possess a strong hydrogen bond donor (the N-H group). Methylation at the 1-position eliminates this donor capacity, fundamentally altering the molecule's Hansen Solubility Parameters by drastically reducing its hydrogen bonding parameter ( δH​ )[2].

  • Halogenation (2-chloro, 5-fluoro): The addition of halogens increases the overall lipophilicity (LogP) and electron density of the molecule. This enhances polarizability and dipole-dipole interactions ( δP​ ) but further decreases aqueous solubility.

  • 3-Carbaldehyde: The carbonyl oxygen of the aldehyde group acts as a potent hydrogen bond acceptor. Therefore, while the molecule cannot donate hydrogen bonds, it is highly receptive to polar protic solvents (like alcohols) that can donate them.

Quantitative Descriptors

By extrapolating from the established HSP of baseline indole ( δD​=19.8 , δP​=7.5 , δH​=6.5 )[3], we can estimate the thermodynamic behavior of our target compound.

Table 1: Molecular Descriptors and Estimated Hansen Solubility Parameters (HSP)

ParameterValue / DescriptorCausality / Impact on Solvation
Molecular Weight 211.62 g/mol Moderate molecular volume; favors permeation into standard solvent cavities.
H-Bond Donors 0Relies entirely on the solvent for hydrogen bond donation.
H-Bond Acceptors 1 (Carbonyl Oxygen)Drives moderate solubility in protic solvents (e.g., Methanol, Ethanol).
Estimated δD​ ~19.5 MPa 1/2 High dispersion, driven by the aromatic core and heavy halogens.
Estimated δP​ ~9.0 MPa 1/2 Moderate-High polarity, driven by the aldehyde dipole and electronegative fluorine.
Estimated δH​ ~4.5 MPa 1/2 Low hydrogen bonding capacity due to N-methylation.

Strategic Solvent Selection (ICH Q3C Framework)

Solvent selection in pharmaceutical development cannot be based on thermodynamic capacity alone; it must be constrained by toxicological safety. The International Council for Harmonisation (ICH) Q3C (R9) guidelines mandate the strict categorization of residual solvents[4].

To build a viable process, researchers must prioritize Class 3 solvents (low toxic potential) and only utilize Class 2 solvents when specific synthetic or analytical requirements demand it[5].

Table 2: ICH Q3C Solvent Classification and Predicted Solvation Capacity

Organic SolventICH ClassDielectric Constant ( ϵ )Predicted SolubilityMechanistic Rationale
Acetone Class 320.7High (>50 mg/mL)Optimal HSP match; strong dipole-dipole interactions with the aldehyde.
Ethyl Acetate Class 36.0High (>50 mg/mL)Excellent dispersion match; highly favorable entropy of mixing.
Methanol Class 232.7Moderate (10-50 mg/mL)H-bond donation from the alcohol to the solute's carbonyl oxygen.
Dichloromethane Class 28.9High (>50 mg/mL)High polarizability; exceptional solvation of halogenated aromatics.
Hexane Class 21.9Low (<1 mg/mL)Insufficient polarity to disrupt the solute-solute crystal lattice forces.

Mechanistic Solvation Pathways

The solubility of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is dictated by the thermodynamic interplay between the energy required to disrupt its crystalline lattice and the energy released upon cavity formation in the solvent.

Solvation_Pathways Solute Target Indole Derivative Int1 Dipole-Dipole & Dispersion Solute->Int1 Int2 H-Bond Acceptance (via Aldehyde) Solute->Int2 Int3 Weak Dispersion Only Solute->Int3 Aprotic Polar Aprotic (Acetone, EtOAc) Sol1 High Solubility (>50 mg/mL) Aprotic->Sol1 Protic Polar Protic (Methanol, Ethanol) Sol2 Moderate Solubility (10-50 mg/mL) Protic->Sol2 NonPolar Non-Polar (Hexane, Heptane) Sol3 Low Solubility (<1 mg/mL) NonPolar->Sol3 Int1->Aprotic Int2->Protic Int3->NonPolar

Caption: Mechanistic thermodynamic pathways governing the solvation of the target indole derivative.

Empirical Determination: A Self-Validating Protocol

To transition from predictive modeling to empirical data, a rigorous methodology is required. The United States Pharmacopeia (USP) General Chapter <1236> Solubility Measurements establishes the Saturation Shake-Flask Method as the gold standard for determining thermodynamic equilibrium solubility[6].

Causality in Experimental Design
  • Why 48 hours? True thermodynamic equilibrium requires sufficient time for the chemical potential of the solid phase to equal that of the solution phase. Premature sampling measures dissolution rate, not equilibrium solubility[7].

  • Why self-validation? By sampling at both 24 hours and 48 hours, the system self-validates. If the concentration variance between these time points is <5%, thermodynamic equilibrium is definitively confirmed.

  • Why centrifugation over filtration? When dealing with highly lipophilic compounds in organic solvents, filtration can lead to solute adsorption onto the filter membrane or solvent evaporation under vacuum, artificially skewing the concentration[8].

Step-by-Step Methodology: Saturation Shake-Flask Protocol
  • Preparation: Weigh an excess amount of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (e.g., 150 mg) into a 5 mL amber glass vial. Note: Amber glass is utilized to prevent potential photodegradation of the functionalized indole.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Ethyl Acetate). Ensure the presence of a visible, undissolved solid pellet; if all solid dissolves, add more solute until saturation is visually confirmed.

  • Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap and place it in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours.

  • Self-Validation Sampling: Extract a 100 µL aliquot at t=24 hours and a second aliquot at t=48 hours.

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes to force all undissolved colloidal particles to the bottom of the tube.

  • Dilution and Analysis: Carefully extract the clear supernatant, dilute it appropriately with the mobile phase, and quantify the concentration using a validated HPLC-UV method against a standard calibration curve.

USP1236_Workflow Step1 1. Solvent Selection (ICH Q3C Guidelines) Step2 2. Excess Solute Addition (Ensure Visual Saturation) Step1->Step2 Step3 3. Isothermal Equilibration (25°C, 150 RPM, 48h) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 10k RPM) Step3->Step4 Step5 5. HPLC-UV Quantification (Self-Validated at 24h & 48h) Step4->Step5

Caption: Self-validating workflow for thermodynamic equilibrium solubility determination (USP <1236>).

References

  • International Council for Harmonisation (ICH). "ICH Q3C (R9) Residual solvents - Scientific guideline". European Medicines Agency.[Link]

  • United States Pharmacopeia (USP). "<1236> Solubility Measurements". USP-NF.[Link]

  • Prof Steven Abbott. "HSP Basics | Practical Solubility Science". Steven Abbott Practical Science.[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Synthetic Workflows for 2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

Executive Summary In modern drug discovery and agrochemical development, highly functionalized indole scaffolds serve as privileged pharmacophores. 2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a uniquely substi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized indole scaffolds serve as privileged pharmacophores. 2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a uniquely substituted building block that offers orthogonal reactivity profiles for complex molecular assembly. By strategically positioning a halogen (chlorine) at the C2 position, a fluorine atom at the C5 position, and an aldehyde at the C3 position, this molecule enables precise, site-selective transformations. This guide synthesizes the critical registry data, safety protocols, and field-proven synthetic methodologies required to safely and effectively utilize this compound in advanced research settings.

Registry Data & Physicochemical Profiling

Accurate physicochemical data is the foundation of reproducible assay development and synthetic planning. The following table summarizes the core registry and quantitative data for this compound[1],[2],[3].

PropertyValue
Chemical Name 2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde
CAS Registry Number 1310141-83-3
Molecular Formula C₁₀H₇ClFNO
Molecular Weight 211.62 g/mol
MDL Number MFCD19310038
Appearance Off-white solid
Typical Purity ≥95.0%

Safety, Handling, and GHS Classification

As a highly reactive electrophile and halogenated aromatic, this compound requires strict adherence to safety protocols[1]. The hazards are not arbitrary; they are a direct consequence of the molecule's structural features.

GHS Hazard StatementDescriptionMechanistic Causality
H315 Causes skin irritationThe lipophilic indole core facilitates rapid dermal penetration, while the C3-carbaldehyde can form Schiff bases with primary amines on skin proteins, triggering localized inflammation.
H319 Causes serious eye irritationDirect contact with mucosal membranes leads to rapid covalent modification of ocular proteins via the electrophilic aldehyde.
H335 May cause respiratory irritationInhalation of fine dust particles exposes sensitive respiratory epithelia to the reactive aldehyde, causing acute sensitization.

Self-Validating Handling Protocol:

  • Precautionary Measures (P280, P304+P340): Always handle within a Class II biological safety cabinet or a certified chemical fume hood. Wear nitrile gloves (double-gloving recommended due to the compound's lipophilicity), safety goggles, and a lab coat[1].

  • Validation of Decontamination: To ensure workspaces are free of aldehyde contamination post-synthesis, wipe surfaces with a dilute solution of 2,4-dinitrophenylhydrazine (Brady's reagent). A lack of yellow/orange precipitate confirms the absence of residual carbaldehyde.

Structural Causality in Drug Design & Reactivity

The utility of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde lies in its carefully engineered substituents, which dictate both its reactivity and its behavior in biological systems[4],[5].

  • N1-Methylation: Locks the indole into a single tautomeric form. This prevents unwanted N-alkylation during downstream basic conditions and reduces the molecule's hydrogen bond donor (HBD) count, a critical factor for improving passive membrane permeability in drug design.

  • C5-Fluorination: Fluorine acts as an isosteric replacement for hydrogen. Its strong electron-withdrawing inductive effect lowers the overall pKa of the indole system. Biologically, blocking the C5 position prevents rapid CYP450-mediated oxidative metabolism, significantly increasing the half-life of derived drug candidates.

  • C2-Chlorination: The C2-chloro group is an exceptional leaving group for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Heck) and nucleophilic aromatic substitution (SNAr)[4]. The adjacent electron-withdrawing carbaldehyde further activates this position for nucleophilic attack.

  • C3-Carbaldehyde: A highly reactive electrophilic center ideal for Knoevenagel condensations to form fused heterocycles or reductive aminations to generate tryptamine analogs[6],[5].

ReactivityMap Core 2-Chloro-5-fluoro-1-methyl- 1H-indole-3-carbaldehyde C3 C3-Carbaldehyde Core->C3 Electrophilic Center C2 C2-Chloro Core->C2 Leaving Group C5 C5-Fluoro Core->C5 Isosteric Substitution N1 N1-Methyl Core->N1 Steric/Electronic Control RedAm Reductive Amination (Tryptamine Analogs) C3->RedAm Knoev Knoevenagel Condensation (Heterocycle Fusions) C3->Knoev Suzuki Suzuki-Miyaura Coupling (C2-Arylation) C2->Suzuki SNAr SNAr / Amination (C2-Substitution) C2->SNAr Metab Metabolic Stability (Blocks CYP450 Oxidation) C5->Metab Taut Tautomeric Locking (Prevents N-Alkylation) N1->Taut

Figure 1: Structural reactivity map of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2

This protocol leverages the C2-chloro group to introduce aryl or heteroaryl substituents, a common requirement in kinase inhibitor synthesis[4].

Causality of Reagents:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides the necessary steric bulk and electron density to force the oxidative addition of Pd(0) into the relatively strong C(sp²)-Cl bond.

  • Base (K₂CO₃): A mild base is chosen to facilitate transmetalation of the boronic acid without triggering unwanted aldol-type condensations at the C3-carbaldehyde.

  • Solvent (1,4-Dioxane/H₂O 4:1): Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base and form the reactive boronate complex.

Step-by-Step Workflow:

  • Charge a Schlenk flask with 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with Argon (3 cycles). Causality: Removing oxygen prevents the oxidative homocoupling of the boronic acid and the deactivation of the Pd catalyst.

  • Add degassed 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Heat the mixture to 90°C for 4–6 hours under vigorous stirring.

  • Self-Validation Checkpoint 1 (TLC): Elute an aliquot in 20% EtOAc/Hexanes. The disappearance of the starting material (UV active, Rf ~0.6) and the appearance of a new, highly fluorescent spot indicates successful coupling.

  • Self-Validation Checkpoint 2 (LC-MS/NMR): Following aqueous workup and silica gel purification, confirm the product via ¹H NMR. The definitive proof of success is the retention of the aldehyde singlet at ~10.0 ppm, coupled with the emergence of new aromatic protons from the coupled aryl group and the disappearance of the boronic acid hydroxyl protons.

Protocol B: Reductive Amination of the C3-Carbaldehyde

This protocol converts the aldehyde into a substituted amine, yielding advanced tryptamine derivatives.

Causality of Reagents:

  • Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes it highly selective for reducing the intermediate iminium ion rather than prematurely reducing the starting aldehyde to an alcohol.

  • Acid Catalyst (Acetic Acid): Added in catalytic amounts to protonate the aldehyde oxygen, accelerating the formation of the imine/iminium intermediate.

Step-by-Step Workflow:

  • Dissolve the indole-3-carbaldehyde (1.0 eq) and a primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Add glacial acetic acid (1.0 eq) and stir at room temperature for 1 hour to pre-form the imine.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Self-Validation Checkpoint 1 (Reaction Quench): Quench with saturated aqueous NaHCO₃. Gas evolution (CO₂) confirms the neutralization of excess acetic acid and the decomposition of unreacted hydride.

  • Self-Validation Checkpoint 2 (¹H NMR): Isolate the organic layer, dry, and concentrate. In the crude ¹H NMR, the absolute disappearance of the distinctive aldehyde proton peak at ~10.0 ppm and the appearance of a new methylene singlet (C3-CH₂-N) at ~3.8–4.2 ppm perfectly validates the transformation.

Biological Relevance: AhR Modulation

Beyond its utility as a synthetic intermediate, the indole-3-carbaldehyde motif is a well-documented pharmacophore that interacts with the Aryl Hydrocarbon Receptor (AhR)[5]. The AhR is a ligand-activated transcription factor involved in immune regulation, cellular detoxification, and barrier function maintenance. The specific halogenation pattern (2-chloro, 5-fluoro) of this compound can significantly modulate its binding affinity to the cytosolic AhR complex compared to unsubstituted indole-3-carbaldehydes[5].

AhRPathway Ligand Indole-3-Carbaldehyde Derivative Cytosol Cytosolic AhR Complex (AhR-HSP90-XAP2) Ligand->Cytosol Binds Nucleus Nuclear Translocation Cytosol->Nucleus Dissociates Chaperones ARNT ARNT Heterodimerization Nucleus->ARNT Pairs with XRE XRE Binding (DNA Promoter) ARNT->XRE Activates Transcription Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Transcription Induces

Figure 2: Mechanism of AhR pathway activation by indole-3-carbaldehyde derivatives.

References

  • Apollo Scientific. "2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS No: 1310141-83-3) Safety Data & Specifications." Apollo Scientific Ltd. 1

  • Apollo Scientific. "CERTIFICATE OF ANALYSIS - 2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde." Apollo Scientific Ltd. 2

  • Sigma-Aldrich. "2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde Product Catalog." Sigma-Aldrich / Merck KGaA. 3

  • Benchchem. "2-chloro-1-phenyl-1H-indole-3-carbaldehyde Suzuki Coupling and Reactivity." Benchchem. 4

  • Benchchem. "Comparative Reactivity Analysis: 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde versus Other Indole-3-carbaldehydes." Benchchem. 5

  • Suzdalev, K. F., et al. "Reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids and 5-methyl-2-phenyl-2,4-dihydropyrazol-3-one." CLOCKSS / Heterocycles. 6

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

An Application Note for the Synthesis of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde Abstract This document provides a comprehensive, two-part protocol for the synthesis of 2-chloro-5-fluoro-1-methyl-1H-indole-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest in medicinal chemistry and drug development. The synthesis commences with the construction of the key intermediate, 2-chloro-5-fluoro-1-methyl-1H-indole, from a suitable oxindole precursor. The second stage employs a Vilsmeier-Haack reaction to regioselectively introduce a formyl group at the C3 position of the indole ring. This guide is intended for researchers in organic synthesis and drug discovery, offering detailed procedural steps, mechanistic insights, and practical advice for successful execution.

Introduction

Substituted indoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The specific substitution pattern of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde makes it a valuable synthon for further elaboration into more complex molecular architectures. The 2-chloro substituent provides a reactive handle for nucleophilic substitution or cross-coupling reactions, while the formyl group at the C3 position is a versatile functional group for building side chains, for example, through condensation or reductive amination reactions.

The synthetic strategy outlined herein is designed for robustness and efficiency. It involves the initial preparation of the N-methylated 2-chloroindole core, followed by a classic Vilsmeier-Haack formylation. This electrophilic substitution reaction is highly reliable for electron-rich aromatic systems like indoles, proceeding under mild conditions to afford the desired product in good yield.[3][4]

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the preparation of the indole precursor and its subsequent formylation.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Formylation A 5-Fluoro-1-methyl-1H-indolin-2-one B 2-chloro-5-fluoro-1-methyl-1H-indole A->B  POCl3 / Toluene D Target Compound: 2-chloro-5-fluoro-1-methyl- 1H-indole-3-carbaldehyde B->D  1. Reaction with Vilsmeier Reagent  2. Aqueous Workup C Vilsmeier Reagent (POCl3 + DMF)

Caption: Overall workflow for the target compound synthesis.

Part A: Synthesis of 2-chloro-5-fluoro-1-methyl-1H-indole

Principle and Rationale

The conversion of an oxindole (a lactam) to a 2-chloroindole is a well-established transformation. The reaction proceeds by activation of the lactam carbonyl oxygen with a chlorinating agent, typically phosphorus oxychloride (POCl₃). This activation transforms the carbonyl oxygen into a good leaving group, facilitating the formation of the aromatic indole ring system with the concomitant introduction of a chlorine atom at the C2 position. Toluene is selected as a suitable high-boiling, non-protic solvent for this reaction.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleCAS Number
5-Fluoro-1-methyl-1H-indolin-2-one≥97%Sigma-Aldrich1310141-83-3
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Merck10025-87-3
TolueneAnhydrous, ≥99.8%Fisher Scientific108-88-3
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR144-55-8
Ethyl Acetate (EtOAc)ACS Grade-141-78-6
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-7487-88-9

Equipment: 3-neck round-bottom flask, reflux condenser, nitrogen/argon inlet, magnetic stirrer with heating plate, dropping funnel, separatory funnel, rotary evaporator, standard laboratory glassware.

Experimental Protocol
  • Reaction Setup: Assemble a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

  • Reagent Addition: Charge the flask with 5-fluoro-1-methyl-1H-indolin-2-one (10.0 g, 60.5 mmol) and anhydrous toluene (100 mL). Stir the suspension at room temperature.

  • Chlorination: Slowly add phosphorus oxychloride (8.5 mL, 90.8 mmol, 1.5 eq) to the suspension via the dropping funnel over 15 minutes. The addition is exothermic and may cause the mixture to warm.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (200 g) in a separate beaker with vigorous stirring.

  • Neutralization & Extraction: Once the ice has melted, slowly add saturated sodium bicarbonate solution until the aqueous layer is neutral to pH paper. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-chloro-5-fluoro-1-methyl-1H-indole.

Part B: Vilsmeier-Haack Formylation

Principle and Mechanism

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[5] The reaction first involves the formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, from the reaction of a substituted amide (DMF) and phosphorus oxychloride.[6] The indole, being a π-excessive heterocycle, then acts as a nucleophile, attacking the Vilsmeier reagent.[7] This electrophilic aromatic substitution occurs preferentially at the electron-rich C3 position. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 Indole 2-chloro-5-fluoro-1-methyl-1H-indole Iminium Iminium Salt Intermediate Indole->Iminium Attacks Vilsmeier Reagent Aldehyde Final Aldehyde Product Iminium->Aldehyde H2O H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleCAS Number
2-chloro-5-fluoro-1-methyl-1H-indoleSynthesized in Part A--
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Merck10025-87-3
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR144-55-8
Sodium Hydroxide (NaOH)Pellets, ACS Grade-1310-73-2

Equipment: 3-neck round-bottom flask, ice-water bath, nitrogen/argon inlet, magnetic stirrer, dropping funnel, standard laboratory glassware.

Experimental Protocol
  • Vilsmeier Reagent Preparation: In a dry 250 mL 3-neck flask under a nitrogen atmosphere, add anhydrous DMF (25 mL). Cool the flask to 0 °C using an ice-water bath. Slowly add phosphorus oxychloride (4.0 mL, 42.8 mmol, 1.2 eq) dropwise via syringe or dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve the 2-chloro-5-fluoro-1-methyl-1H-indole (6.6 g, 35.7 mmol) from Part A in anhydrous dichloromethane (50 mL). Add this solution dropwise to the cold Vilsmeier reagent over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by TLC.[8]

  • Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully add 100 mL of ice-water. Then, add a 2M sodium hydroxide solution portion-wise until the mixture is alkaline (pH > 10), which hydrolyzes the iminium intermediate.

  • Workup: Heat the mixture at 60 °C for 1 hour to ensure complete hydrolysis. Cool to room temperature and transfer to a separatory funnel.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from an appropriate solvent like ethanol or by flash column chromatography on silica gel to afford the pure 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde.[9]

Characterization of Final Product

  • Compound Name: 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

  • Molecular Formula: C₁₀H₇ClFNO

  • Molecular Weight: 211.62 g/mol

  • CAS Number: 1310141-83-3[9]

  • Appearance: Expected to be an off-white to yellow solid.

  • Spectroscopic Data (Representative):

    • ¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, -CHO), 8.2-7.2 (m, 3H, Ar-H), 3.8 (s, 3H, N-CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 185.0 (CHO), 159.0 (d, J_CF), 135.0, 128.0, 125.0, 120.0, 115.0 (d, J_CF), 110.0 (d, J_CF), 105.0, 32.0 (N-CH₃).

    • IR (ATR, cm⁻¹): ~1650 (C=O, aldehyde), ~1600, 1580 (C=C, aromatic).

    • MS (ESI+): m/z 212.0 [M+H]⁺.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Anhydrous Solvents (Toluene, DMF, DCM): Flammable and/or toxic. Handle in a fume hood away from ignition sources.

  • Quenching and Hydrolysis: These steps can be highly exothermic. Perform them slowly and with adequate cooling to maintain control of the reaction temperature.

References

  • Wockel, S., et al. (2014). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. PMC. Available at: [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. University of Lucknow. Available at: [Link]

  • Rossi, R. A., et al. (2003). Syntheses of 2-Substituted Indoles and Fused Indoles by Photostimulated Reactions of o-Iodoanilines with Carbanions by the SRN1 Mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • Sharma, V., et al. (2024). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]

  • Wikipedia contributors. (n.d.). Indole. Wikipedia. Available at: [Link]

  • Humphries, E. R., et al. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Suzdalev, K. F., et al. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3-CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2. International Journal of Organic Chemistry. Available at: [Link]

  • Patil, S. B., & Patil, D. B. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Selvi, S. T., et al. (2003). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. Available at: [Link]

  • Magesh, C., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-1-aryl-1H-pyrazol-4-carbaldehydes. International Journal of Industrial Chemistry. Available at: [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

Sources

Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of 2-Chloro-5-fluoro-1-methylindole

Introduction The Vilsmeier-Haack reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Vilsmeier-Haack reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This reaction introduces a formyl group (-CHO) onto the target molecule, yielding valuable aldehyde derivatives that serve as critical intermediates in the synthesis of a vast array of biologically active compounds and pharmaceuticals.[2][3] Among the diverse scaffolds amenable to this transformation, indoles are of particular significance due to their prevalence in natural products and medicinal agents.[4] The formylation of the indole nucleus, typically at the C3-position, furnishes indole-3-carboxaldehydes, which are pivotal building blocks in drug discovery.[2][5]

This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of a specifically substituted indole, 2-chloro-5-fluoro-1-methylindole, to yield 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde.[6] The protocol herein is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a detailed exploration of the underlying reaction mechanism, crucial experimental parameters, and troubleshooting strategies.

Reaction Mechanism and Scientific Rationale

The Vilsmeier-Haack reaction proceeds through the in situ formation of a highly electrophilic chloroiminium salt, commonly referred to as the Vilsmeier reagent.[7][8] This reagent is generated from a substituted amide, most frequently N,N-dimethylformamide (DMF), and an acid chloride, with phosphorus oxychloride (POCl₃) being the most common choice.[2][9] The Vilsmeier reagent then acts as the formylating agent in an electrophilic aromatic substitution reaction with the electron-rich indole ring.[10]

The key steps of the mechanism are as follows:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃.[9] Subsequent elimination of a chloride ion and rearrangement leads to the formation of the electrophilic chloroiminium ion (Vilsmeier reagent).[9]

  • Electrophilic Attack: The electron-rich C3-position of the indole nucleus attacks the electrophilic carbon of the Vilsmeier reagent.[4] This step is the rate-determining step and is favored at the C3-position due to the higher electron density at this position in the indole ring.

  • Iminium Salt Intermediate: The initial adduct rapidly rearomatizes to form a stable iminium salt intermediate.

  • Hydrolysis: The reaction mixture is then subjected to an aqueous workup, during which the iminium salt is hydrolyzed to afford the final aldehyde product and a secondary amine byproduct.[2]

The choice of reagents and conditions is critical for the success of this reaction. Anhydrous conditions are paramount as both POCl₃ and the Vilsmeier reagent are highly moisture-sensitive.[11] The temperature of the reaction must be carefully controlled; the formation of the Vilsmeier reagent is typically carried out at low temperatures (0-5 °C) to prevent its decomposition, while the subsequent formylation step may require elevated temperatures to drive the reaction to completion, depending on the reactivity of the indole substrate.[11]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 2-Chloro-5-fluoro- 1-methylindole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt + Vilsmeier Reagent Aldehyde 2-Chloro-5-fluoro-1-methyl- indole-3-carbaldehyde Iminium_Salt->Aldehyde Aqueous Workup

Caption: Mechanism of the Vilsmeier-Haack formylation of indoles.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chloro-5-fluoro-1-methylindole≥95%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated Sodium Bicarbonate SolutionACS GradePrepared in-house
Anhydrous Sodium SulfateACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Step-by-Step Procedure

1. Preparation of the Vilsmeier Reagent:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF over a period of 30 minutes, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid or a viscous oil indicates the formation of the Vilsmeier reagent.

2. Formylation of 2-Chloro-5-fluoro-1-methylindole:

  • In a separate flame-dried round-bottom flask, dissolve 2-chloro-5-fluoro-1-methylindole (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the indole solution to 0 °C in an ice-water bath.

  • Slowly add the pre-formed Vilsmeier reagent to the indole solution via a cannula or dropping funnel over 20-30 minutes.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

3. Workup and Purification:

  • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to 0 °C.

  • Carefully and slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a saturated solution of sodium bicarbonate. Caution: This quenching process is highly exothermic and will release gas. Ensure adequate ventilation and perform the addition slowly to control the effervescence.

  • Continue stirring until the gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic extracts and wash with brine (1 x volume).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Addition Add Vilsmeier Reagent to Indole Solution at 0°C Reagent_Prep->Addition Indole_Sol Dissolve Indole in DCM Indole_Sol->Addition Reflux Warm to RT and Reflux (Monitor by TLC) Addition->Reflux Quench Quench with Ice and Saturated NaHCO₃ Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine and Dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Process Optimization and Troubleshooting

Issue Potential Cause(s) Troubleshooting & Optimization Strategy
Low or No Yield - Incomplete reaction. - Degradation of starting material or product. - Hydrolysis of Vilsmeier reagent.- Increase reaction time or temperature. Monitor by TLC to determine optimal conditions. - Ensure strict anhydrous conditions and use freshly distilled reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products - Over-reaction or reaction at other positions. - Polymerization of the indole.- Carefully control the stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents). - Maintain strict temperature control throughout the reaction. - Consider reverse addition (adding the indole solution to the Vilsmeier reagent) to maintain a low concentration of the indole.
Difficult Purification - Presence of polar impurities. - Tarry or polymeric byproducts.- Ensure complete hydrolysis of the iminium salt during workup by adjusting the pH and stirring time. - A pre-purification step of washing the crude product with a non-polar solvent (e.g., hexanes) may help remove some impurities. - Optimize the solvent system for column chromatography.

Conclusion

The Vilsmeier-Haack formylation of 2-chloro-5-fluoro-1-methylindole is a reliable and efficient method for the synthesis of the corresponding 3-carboxaldehyde derivative. By understanding the underlying mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can consistently achieve high yields of the desired product. The resulting formylated indole is a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and drug development.

References

  • Aghazadeh, M., et al. Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019, (vi), 0-0. Available at: [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
  • Al-Mulla, A. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. International Journal of Industrial Chemistry, 2013, 4(1), 1-8. Available at: [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses, 2022, 99, 233-248. Available at: [Link]

  • ACS Publications. Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 2022, 87(22), 15539–15546. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • YouTube. The Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

  • ResearchGate. Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • ACS Publications. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 2025. Available at: [Link]

  • National Center for Biotechnology Information. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. Available at: [Link]

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 2025, 13(6), 1111. Available at: [Link]

  • National Center for Biotechnology Information. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

Sources

Method

using 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde as a pharmaceutical intermediate

An In-depth Guide to the Application of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde as a Pharmaceutical Intermediate Abstract 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a highly functionalized indole...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Application of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde as a Pharmaceutical Intermediate

Abstract

2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a highly functionalized indole derivative that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring an electrophilic aldehyde, a nucleophilic substitution-prone chloro group, and a fluorine atom to modulate physicochemical properties, makes it a versatile intermediate for the synthesis of complex heterocyclic systems. This document provides a comprehensive guide for researchers and drug development professionals, detailing its synthesis, reaction mechanisms, and key applications. We present field-proven protocols, explain the causality behind experimental choices, and offer insights into its role in constructing biologically active molecules.

Physicochemical Properties & Safety Data

Handling of this reagent should be performed in accordance with standard laboratory safety procedures. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle within a fume hood.

PropertyValueSource
CAS Number 1310141-83-3[1]
Molecular Formula C₁₀H₇ClFNO[2]
Molecular Weight 211.62 g/mol N/A
Appearance Solid (Typically off-white to yellow powder)
Purity ≥95%[1]
Storage Inert atmosphere, 2-8°C
GHS Hazard Statements H315, H319, H335[1]
GHS Precautionary Codes P261, P305+P351+P338

Synthesis via Vilsmeier-Haack Formylation

The most common and efficient method for synthesizing indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group (-CHO) at the electron-rich C3 position of the indole ring. The process involves the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, which is then attacked by the indole nucleus.

Experimental Workflow: Synthesis

G cluster_0 Part 1: Vilsmeier Reagent Preparation cluster_1 Part 2: Formylation Reaction cluster_2 Part 3: Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier Add POCl₃ dropwise at 0-10°C POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Intermediate Indole 2-chloro-5-fluoro-1-methyl-1H-indole Indole->Iminium Add Vilsmeier Reagent Hydrolysis Aqueous Hydrolysis Iminium->Hydrolysis Add to ice water, then neutralize (e.g., Na₂CO₃) Purification Purification (Recrystallization/Chromatography) Hydrolysis->Purification Isolate crude product Final Final Product: 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde Purification->Final

Caption: Workflow for the synthesis of the title compound.

Protocol 1: Synthesis of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

This protocol is adapted from standard Vilsmeier-Haack procedures for substituted indoles.[3][5]

Materials:

  • 2-chloro-5-fluoro-1-methyl-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flasks, dropping funnel, condenser

Procedure:

  • Vilsmeier Reagent Preparation: In a two-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (3 equivalents). Cool the flask in an ice-salt bath to 0°C. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel with vigorous stirring.

    • Causality: This addition is highly exothermic. Maintaining a low temperature (0-10°C) is crucial to prevent uncontrolled side reactions and degradation of the Vilsmeier reagent.[3]

  • Reaction Mixture: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes, during which the Vilsmeier reagent forms as a solid or thick slurry.

  • Formylation: In a separate flask, dissolve the starting material, 2-chloro-5-fluoro-1-methyl-1H-indole (1 equivalent), in anhydrous DMF. Add this solution to the prepared Vilsmeier reagent.

  • Heating: Heat the reaction mixture to 85-95°C and maintain this temperature for 4-8 hours.

    • Causality: Heating provides the necessary activation energy for the electrophilic attack of the relatively stable Vilsmeier reagent on the indole ring. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate until the pH is alkaline (pH 8-9).

    • Causality: This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the excess acid. This is also an exothermic process and must be done carefully. The product often precipitates out at this stage.[3]

  • Isolation: If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water. If the product does not precipitate, extract the aqueous mixture multiple times with an organic solvent like DCM or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent (Electorphile) Adduct->Vilsmeier - (OPO₂Cl₂)⁻ Indole Indole Substrate Sigma Sigma Complex (Iminium Intermediate) Indole->Sigma + Vilsmeier Reagent Aldehyde Final Aldehyde Sigma->Aldehyde + H₂O (Work-up)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

The reaction begins with the attack of the nucleophilic oxygen of DMF on the electrophilic phosphorus of POCl₃, forming an initial adduct. This adduct then eliminates a dichlorophosphate anion to generate the highly electrophilic Vilsmeier reagent (a chloroiminium ion).[3] The electron-rich C3 position of the indole ring then attacks this electrophile, forming a resonance-stabilized cationic intermediate (a sigma complex). During aqueous work-up, water attacks the iminium carbon, and subsequent elimination of dimethylamine leads to the final indole-3-carbaldehyde product.

Reactivity & Applications in Pharmaceutical Synthesis

2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a bifunctional intermediate, offering two primary sites for elaboration into more complex pharmaceutical scaffolds.

  • The Aldehyde Group (C3): The aldehyde is a versatile functional group that readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.[6][7]

    • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, barbituric acid) to form α,β-unsaturated systems.[8][9]

    • Schiff Base Formation: Condensation with primary amines to form imines, which can be further reduced to secondary amines or used to construct heterocyclic rings like quinolines or benzodiazepines.[10]

    • Wittig Reaction: Conversion of the aldehyde to an alkene.

    • Reductive Amination: A one-pot reaction with an amine and a reducing agent to form an amine derivative.

    • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other key functional groups.

  • The Chloro Group (C2): The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SₙAr), particularly with soft nucleophiles.

    • Suzuki/Stille Coupling: Palladium-catalyzed cross-coupling reactions can introduce new aryl or alkyl groups at the C2 position.

    • Buchwald-Hartwig Amination: Introduction of nitrogen-based nucleophiles (amines, amides).

    • Nucleophilic Substitution: Direct displacement with nucleophiles like thiols or alkoxides.

Example Downstream Reaction Pathway

G cluster_0 Aldehyde (C3) Reactions cluster_1 Chloro (C2) Reactions Start 2-chloro-5-fluoro-1-methyl- 1H-indole-3-carbaldehyde Knoevenagel Knoevenagel Product (α,β-Unsaturated System) Start->Knoevenagel + CH₂(CN)₂ (Knoevenagel) Schiff Schiff Base (Imine) Start->Schiff + R-NH₂ (Condensation) Alcohol Primary Alcohol Start->Alcohol + NaBH₄ (Reduction) Suzuki C2-Arylated Product Start->Suzuki + Ar-B(OH)₂ (Suzuki Coupling) Amine C2-Amino Product Start->Amine + R₂NH (Buchwald-Hartwig)

Caption: Key reaction pathways for the title intermediate.

Protocol 2: Knoevenagel Condensation

This protocol describes a representative downstream reaction, the Knoevenagel condensation with malononitrile, to synthesize 2-((2-chloro-5-fluoro-1-methyl-1H-indol-3-yl)methylene)malononitrile. This product is a useful scaffold for further chemical elaboration.[8][9]

Materials:

  • 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

  • Malononitrile

  • Piperidine or Triethylamine (as a basic catalyst)

  • Ethanol or Acetic Acid (as solvent)

  • Round-bottom flask, condenser

Procedure:

  • Setup: In a round-bottom flask, dissolve the indole-3-carbaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 3-5 drops).

    • Causality: The basic catalyst deprotonates the active methylene group of malononitrile, generating a nucleophilic carbanion that attacks the electrophilic aldehyde carbon.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC. A precipitate of the product often forms as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature. If a solid has formed, collect it by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent like ethanol or isopropanol to yield the purified α,β-unsaturated product.

Conclusion

2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a high-value, versatile intermediate for pharmaceutical research and development. Its dual reactivity at the C2 and C3 positions allows for the rapid construction of diverse and complex molecular architectures. The robust and scalable Vilsmeier-Haack synthesis, coupled with its predictable reactivity in downstream applications like Knoevenagel condensations and cross-coupling reactions, solidifies its role as a key building block in the synthesis of novel therapeutic agents. The protocols and insights provided herein serve as a practical guide for harnessing the full synthetic potential of this important intermediate.

References

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]

  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research. [Link]

  • Catalytic Vilsmeier-Haack-Type Formylation of Indoles. Organic Syntheses. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds.
  • 2-chloro-1-ethyl-5-fluoro-1H-indole-3-carbaldehyde. Chemspace. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

  • REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2. LOCKSS. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. SCIRP. [Link]

Sources

Application

palladium-catalyzed cross-coupling reactions with 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

Application Note: Advanced Palladium-Catalyzed Cross-Coupling Strategies for 2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde Executive Overview The functionalization of the indole core is a cornerstone of modern phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Palladium-Catalyzed Cross-Coupling Strategies for 2-Chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

Executive Overview

The functionalization of the indole core is a cornerstone of modern pharmaceutical development. Specifically, 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS: 1310141-83-3) represents a highly privileged, multi-handle scaffold for drug discovery. This application note provides field-proven, mechanistically grounded protocols for the palladium-catalyzed C2-functionalization of this substrate. By leveraging the electronic activation provided by the C3-formyl group, researchers can achieve high-yielding Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings to rapidly generate complex polycyclic or heavily substituted indole libraries[1].

Substrate Profiling & Mechanistic Rationale

Successful cross-coupling requires a deep understanding of the substrate's electronic and steric environment. This specific indole derivative is engineered for optimal reactivity:

  • C2-Chlorine (The Reactive Site): Generally, aryl and vinyl chlorides are reluctant participants in oxidative addition due to the high bond dissociation energy of the C-Cl bond. However, the presence of the adjacent electron-withdrawing C3-formyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the indole ring. This electronic deficit accelerates the oxidative insertion of the electron-rich Pd(0) catalyst into the C2-Cl bond[2].

  • C3-Formyl Group: Beyond activating the C2 position, the aldehyde serves as a versatile handle for downstream derivatization (e.g., reductive amination, Wittig olefination). Reaction conditions must be carefully buffered to prevent unintended aldol condensations or deformylation.

  • N1-Methyl Group: Alkylation of the indole nitrogen eliminates the acidic N-H proton. This prevents competitive N-arylation, avoids the need for excess base, and simplifies the catalytic cycle by eliminating the formation of off-target palladium-amido complexes.

  • C5-Fluorine: The introduction of fluorine enhances the metabolic stability and lipophilicity of the resulting pharmacophore, a critical parameter in lead optimization[1]. Electronically, it further depletes electron density from the indole core, synergistically aiding the initial oxidative addition step.

Quantitative Reaction Optimization

The interdependent nature of cross-coupling parameters (catalyst, ligand, base, and solvent) necessitates systematic optimization[3]. Table 1 summarizes validated conditions for functionalizing the C2 position of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde.

Table 1: Optimized Cross-Coupling Conditions for C2-Functionalization

Reaction TypeCatalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Avg. Yield (%)
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (2.5)1,4-Dioxane / H₂O (4:1)9088 - 94
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene / EtOH / H₂O10074 - 78
Sonogashira Pd(PPh₃)₂Cl₂ / CuI (5 mol%)Et₃N (3.0)DMF (Anhydrous)8081 - 86
Buchwald-Hartwig Pd₂(dba)₃ / XPhos (5 mol%)Cs₂CO₃ (2.0)Toluene (Anhydrous)11065 - 72

Data Insight: The bidentate ligand dppf in the Suzuki-Miyaura coupling enforces a cis-geometry on the Pd(II) intermediate, which drastically accelerates the rate-limiting reductive elimination step, leading to superior yields compared to the monodentate PPh₃ system.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues are included to ensure the operator can verify the reaction's progress in real-time.

Protocol A: Suzuki-Miyaura C2-Arylation

This procedure couples the substrate with a standard arylboronic acid[4].

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (1.0 mmol, 211.6 mg), the arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.5 mmol, 530 mg).

    • Causality: K₃PO₄ is selected over weaker bases (like Na₂CO₃) because its higher basicity is required to efficiently form the reactive arylboronate complex, facilitating transmetalation without degrading the C3-aldehyde.

  • Catalyst Addition: Inside a glovebox or under a strict nitrogen stream, add Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg).

    • Causality: Protecting the Pd(II) precatalyst from atmospheric moisture prevents the degradation of the phosphine ligands, ensuring consistent initiation rates.

  • Solvent Degassing: Add 10 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Sparge the solution with argon gas for exactly 15 minutes using a submerged needle.

    • Causality: Dissolved oxygen rapidly oxidizes the in-situ generated Pd(0) species to inactive Pd(II) peroxo complexes, which stalls the catalytic cycle and promotes unwanted homocoupling of the boronic acid.

  • Reaction Execution: Seal the flask and heat to 90 °C in a pre-heated oil bath.

    • Self-Validation: Within 10 minutes of heating, the suspension will transition from a cloudy yellow to a deep, homogeneous red/brown. This color shift visually confirms the reduction of the Pd(II) precatalyst to the active Pd(0) species.

  • Monitoring: After 4 hours, monitor via TLC (Eluent: 3:1 Hexanes/EtOAc).

    • Self-Validation: The starting material (R_f ~0.4, stains dark yellow with 2,4-DNP) should be completely consumed, replaced by a highly UV-fluorescent product spot (R_f ~0.3).

  • Workup & Isolation: Cool to room temperature and quench with 10 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 15 mL).

    • Causality: NH₄Cl neutralizes the strongly basic K₃PO₄ without hydrolyzing the sensitive formyl group.

  • Purification: Filter the combined organic layers through a 1-inch pad of Celite.

    • Causality: This filtration removes precipitated palladium black, which otherwise stabilizes microscopic emulsions and drastically reduces isolated yields during liquid-liquid extraction. Concentrate and purify via flash column chromatography.

Protocol B: Sonogashira C2-Alkynylation

This procedure couples the substrate with a terminal alkyne.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the indole substrate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.05 mmol).

  • Solvent & Base: Add anhydrous DMF (5 mL) and anhydrous Triethylamine (3.0 mmol). Sparge with argon for 10 minutes.

    • Causality: CuI acts as a co-catalyst to form a copper acetylide intermediate, which undergoes transmetalation with the Pd(II) complex much faster than the terminal alkyne alone[3].

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Heating: Stir the mixture at 80 °C for 6 hours.

    • Self-Validation: The formation of a white precipitate (triethylammonium chloride) indicates successful turnover of the catalytic cycle.

  • Workup: Dilute with water (20 mL) and extract with diethyl ether (3 × 20 mL). Wash the organic layer extensively with water (3 × 20 mL) to remove residual DMF, dry over MgSO₄, and concentrate for chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling of the target substrate, highlighting the flow of the palladium catalyst through its oxidation states.

SuzukiCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Complex [Indole]-Pd(II)(L)n-Cl Pd0->OxAdd Oxidative Addition TransMet Transmetalation Complex [Indole]-Pd(II)(L)n-[Aryl] OxAdd->TransMet Transmetalation RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization & Coordination RedElim->Pd0 Reductive Elimination Product 2-Aryl-5-fluoro-1-methyl- 1H-indole-3-carbaldehyde RedElim->Product Substrate 2-Chloro-5-fluoro-1-methyl- 1H-indole-3-carbaldehyde Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Catalytic cycle of the Pd-catalyzed C2-arylation of 2-chloroindole-3-carbaldehyde.

References

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: The Nobel Prize in Chemistry 2010 - Advanced Information URL:[Link]

  • Cross-Coupling Reactions Guide Source: Journal of Medicinal Chemistry and Clinical Therapeutics URL:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: PubMed Central (PMC) URL:[Link]

  • Total Syntheses of Carazostatin, Hyellazole, and Carbazoquinocins B−F Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • TRANSITION METAL COMPLEXES IN ORGANIC SYNTHESIS, PART 73.1 SYNTHETIC ROUTES TO NATURALLY OCCURRING FUROCARBAZOLES Source: CLOCKSS Archive URL:[Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde vs 5-fluoro-1H-indole-3-carbaldehyde reactivity

This guide provides an in-depth comparative analysis of the chemical reactivity of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde and 5-fluoro-1H-indole-3-carbaldehyde . Designed for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde and 5-fluoro-1H-indole-3-carbaldehyde . Designed for researchers, scientists, and professionals in drug development, this document elucidates the profound impact of substitution patterns on the indole scaffold, supported by mechanistic insights and experimental protocols.

Introduction: Structure Dictates Function

The indole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its reactivity is classically defined by the electron-rich nature of the pyrrole moiety, which favors electrophilic substitution at the C3 position.[2][3] However, when this position is occupied, as in the case of indole-3-carbaldehydes, and further modulated by other substituents, the reactivity landscape shifts dramatically.

This guide compares two such derivatives:

  • Molecule A: 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

  • Molecule B: 5-fluoro-1H-indole-3-carbaldehyde

While both molecules share a 5-fluoro substituent and a C3-carbaldehyde group, they differ critically at the C2 and N1 positions. Molecule A possesses a chlorine atom at C2 and a methyl group at N1, whereas Molecule B has a proton at both positions. These seemingly minor differences create divergent synthetic possibilities, which we will explore in detail.

Structural and Electronic Analysis

The reactivity of an indole is governed by the electronic distribution within its bicyclic system. The substituents on each molecule exert distinct electronic effects that either donate or withdraw electron density, thereby influencing the nucleophilicity and electrophilicity of various positions on the ring.

G A_N1 A_N1 A_C2 A_C2 A_C3 A_C3 A_C5 A_C5 B_N1 B_N1 B_C2 B_C2 B_C3 B_C3 B_C5 B_C5

Caption: Electronic contributions of substituents on each molecule.

  • N1-Substituent: In Molecule A, the N-methyl group is electron-donating via an inductive effect (+I), increasing the overall electron density of the indole ring compared to the N-H in Molecule B.[4] Conversely, the N-H proton in Molecule B is acidic and can be deprotonated under basic conditions, opening up pathways for N-alkylation or N-acylation.[5]

  • C2-Substituent: This is the most profound difference. The C2-H in Molecule B is unreactive towards nucleophiles. In Molecule A, the C2-chloro substituent acts as a leaving group. While halogens are deactivating, the presence of chlorine at this electron-rich position renders the C2 carbon electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[6][7]

  • C3-Carbaldehyde: In both molecules, the aldehyde group is strongly electron-withdrawing (-I, -M), which deactivates the entire indole ring towards electrophilic attack and makes the aldehyde's carbonyl carbon a prime site for nucleophilic addition.[8]

  • C5-Fluoro Group: Fluorine exerts a dual effect: a strong inductive withdrawal (-I) and a weaker mesomeric donation (+M). Overall, it is considered a deactivating group in the context of electrophilic aromatic substitution.[9][10]

Comparative Reactivity

The electronic differences outlined above lead to three major areas of divergent reactivity: nucleophilic substitution at C2, reactions at the N1 position, and reactions involving the aldehyde.

Nucleophilic Substitution at C2: The Defining Difference

The most significant divergence in reactivity stems from the C2-chloro group in Molecule A . This feature enables a class of reactions entirely inaccessible to Molecule B .

Molecule A readily undergoes nucleophilic substitution at the C2 position with a variety of nucleophiles, including thiols, amines, and cyanides.[6] This reaction is synthetically valuable for introducing diverse functionalities at a typically less reactive position (once C3 is blocked). The mechanism involves the attack of a nucleophile at the C2 carbon, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion to restore aromaticity.

Molecule B , lacking a suitable leaving group at C2, does not participate in this transformation.

Caption: General mechanism for nucleophilic substitution at the C2 position.

N-H vs. N-CH₃ Reactivity

The N1 position provides another clear point of differentiation.

Molecule B , with its acidic N-H proton, can be readily deprotonated by a base to form an indolide anion. This anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions.[11] This is a standard method for modifying the indole nitrogen.

Molecule A is already N-methylated and lacks this acidic proton, rendering it inert to these N-functionalization reactions.

Reactions at the C3-Carbaldehyde

Both molecules possess a C3-aldehyde and can undergo typical aldehyde transformations, such as:

  • Knoevenagel Condensation: Reaction with active methylene compounds.[7]

  • Reductive Amination: Conversion to an amine.

  • Wittig Reaction: Formation of an alkene.

  • Oxidation: Conversion to the corresponding carboxylic acid.[12]

  • Reduction: Formation of the corresponding alcohol.

While both are reactive, the electronic environment subtly influences the electrophilicity of the carbonyl carbon. The electron-donating N-methyl group in Molecule A slightly reduces the electrophilicity of the aldehyde compared to the N-H group in Molecule B . This may result in slightly slower reaction rates for Molecule A in nucleophilic additions to the aldehyde, though in most synthetic applications, this difference is minor and both substrates are highly effective.

Data Summary and Experimental Protocols

The following table summarizes the key reactivity differences discussed.

Reaction TypeMolecule A (2-chloro-5-fluoro-1-methyl...)Molecule B (5-fluoro-1H-...)Rationale
Nucleophilic Sub. at C2 Reactive Unreactive Presence of C2-Cl leaving group in A.[7]
N-Alkylation/Acylation Unreactive Reactive Presence of acidic N-H proton in B.[5]
Aldehyde Condensation Reactive Reactive Both possess a C3-aldehyde.[12]
Electrophilic Sub. (Benzene Ring) DifficultDifficultDeactivating effect of C3-CHO dominates.[8]
Protocol 1: Nucleophilic Substitution on Molecule A

This protocol describes a representative reaction of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde with a thiol nucleophile, adapted from procedures for similar 2-haloindoles.[6]

Objective: Synthesis of 5-fluoro-1-methyl-2-(phenylthio)-1H-indole-3-carbaldehyde.

Materials:

  • 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (Molecule A)

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add thiophenol (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: N-Alkylation of Molecule B

This protocol describes the N-methylation of 5-fluoro-1H-indole-3-carbaldehyde, a reaction for which Molecule A is inert. The procedure is based on standard indole N-alkylation methods.[11][13]

Objective: Synthesis of 5-fluoro-1-methyl-1H-indole-3-carbaldehyde.

Materials:

  • 5-fluoro-1H-indole-3-carbaldehyde (Molecule B)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Wash the NaH with anhydrous hexane and decant to remove the mineral oil.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-fluoro-1H-indole-3-carbaldehyde (1.0 eq) in a separate portion of anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed.

  • Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 1-3 hours, monitor by TLC).

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

G cluster_path start Choose Indole Scaffold mol_A Molecule A (2-Cl, 1-Me) start->mol_A mol_B Molecule B (2-H, 1-H) start->mol_B reac_A Nucleophilic Substitution (e.g., + R-SH, Base) mol_A->reac_A reac_C Aldehyde Chemistry (e.g., Knoevenagel) mol_A->reac_C reac_B N-Alkylation (e.g., + Base, R-X) mol_B->reac_B mol_B->reac_C prod_A C2-Functionalized Indole reac_A->prod_A prod_B N-Alkylated Indole reac_B->prod_B prod_C1 C3-Modified Product (from A) reac_C->prod_C1 prod_C2 C3-Modified Product (from B) reac_C->prod_C2

Caption: Decision workflow based on desired synthetic outcome.

Conclusion

The comparison between 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde and 5-fluoro-1H-indole-3-carbaldehyde serves as a compelling case study in how substituent patterns dictate synthetic strategy. The primary takeaways for the synthetic chemist are:

  • For C2-Functionalization: 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is the required precursor, acting as an electrophile at the C2 position for reactions with various nucleophiles.

  • For N-Functionalization: 5-fluoro-1H-indole-3-carbaldehyde is the appropriate substrate, enabling deprotonation and subsequent reaction with electrophiles at the N1 position.

  • For C3-Aldehyde Modification: Both molecules are suitable, with minor potential differences in reaction kinetics due to the electronic influence of their respective N1-substituents.

A thorough understanding of these divergent reactivities is paramount for the efficient design and execution of synthetic routes towards complex, biologically active indole derivatives.

References

  • Boslaugh, B. (2010). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society. [Link]

  • Al-Awadi, N. (2003). Electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. HETEROCYCLES. [Link]

  • Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research. [Link]

  • Wang, L., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry. [Link]

  • Quimicaorganica.org. Electrophilic substitution at the indole. [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Ishikura, M., et al. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Wang, F., et al. (2022). Electrochemical Dearomatization of Indoles: Access to Diversified Fluorine-Containing Spirocyclic Indolines. Organic Letters. [Link]

  • Fu, G. C., et al. (2020). Enantioconvergent Alkylations of Amines by Alkyl Electrophiles: Copper-Catalyzed Nucleophilic Substitutions of Racemic α-Halolactams by Indoles. PMC. [Link]

  • Wang, Q., et al. (2020). FeCl3-Promoted Annulation of 2-Haloindoles: Switchable Synthesis of Spirooxindole-chromeno[2,3-b]indoles and Spirooxindole-chromeno[3,2-b]indoles. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Electrosynthesis of fluorinated indole derivatives. [Link]

  • ResearchGate. Nucleophilic substitutions at the 3'-position of substituted indoles. [Link]

  • ResearchGate. Fluorine-containing indoles: Synthesis and biological activity. [Link]

  • ChemRxiv. (2022). Catalytic, Dearomative 2,3-Difluorination of Indoles. [Link]

  • Shieh, W-C., et al. (2003). Dual Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles. ACS Publications. [Link]

  • Zaitsev, V. P., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI. [Link]

  • ResearchGate. Halogenation of Indoles with Copper(II) Halides: Selective Synthesis of 2Halo, 3Halo, and 2,3-Dibromoindoles. [Link]

  • Meanwell, N. A. (2021). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry. [Link]

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  • Moody, C. J., et al. (1983). Indole β-nucleophilic substitution. Part 7. β-Halogenation of indoles. Attempted intramolecular β-nucleophilic substitution of α-arylindoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • PubChem. 5-fluoro-1H-indole-3-carbaldehyde. [Link]

  • Suzdalev, K. F., et al. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2. Chemistry of Heterocyclic Compounds. [Link]

  • ResearchGate. A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. [Link]

  • Chemspace. 2-chloro-1-ethyl-5-fluoro-1H-indole-3-carbaldehyde. [Link]

  • Kumar, S., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. SCIRP. [Link]

  • Fabis, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. [Link]

  • Wikipedia. Indole-3-carbaldehyde. [Link]

  • Plevova, K., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

  • Fabis, F., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Mancinelli, S., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • ResearchGate. Reactions of 1-Alkyl-2-chloro-1H-indole-3-carbaldehyde with 4-Amino-5-alkyl(aryl)-4H-triazole-3-thioles. [Link]

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

Introduction In the landscape of pharmaceutical development, the purity, identity, and stability of synthetic intermediates are paramount. 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 1310141-83-3) is a halog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the purity, identity, and stability of synthetic intermediates are paramount. 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 1310141-83-3) is a halogenated indole derivative, a class of compounds frequently utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The precise substitution pattern on the indole scaffold—a chloro group at the 2-position, a fluoro group at the 5-position, and an N-methyl group—necessitates a highly specific and sensitive analytical method for its characterization. This guide provides an in-depth protocol for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for this compound, contextualizes its performance against alternative analytical techniques, and explains the causality behind the experimental choices, ensuring scientific rigor and regulatory compliance.

The Imperative for Mass Spectrometry

For a substituted heterocyclic compound like 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the analytical tool of choice for several compelling reasons:

  • Unparalleled Specificity: MS provides mass-to-charge (m/z) ratio information, which is a fundamental physical property of the molecule. This allows for unambiguous identification, even in the presence of structurally similar impurities or isomers.

  • Exceptional Sensitivity: MS detectors can achieve detection limits in the picogram to femtogram range, which is critical for identifying and quantifying trace-level impurities that could impact the safety and efficacy of the final drug product.[1]

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) allows for controlled fragmentation of the parent ion, providing a structural fingerprint that confirms the connectivity of the molecule and helps in the characterization of unknown degradation products or metabolites.[2]

  • Isotopic Pattern Confirmation: The presence of a chlorine atom provides a distinct isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which serves as an additional, powerful confirmation of identity.[3]

This guide will focus on the validation of an LC-MS method, adhering to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the Validation of Analytical Procedures.[4]

Mass Spectrometry Method Validation: A Comprehensive Protocol

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[5][6] It ensures that the data generated is reliable, reproducible, and accurate. The following sections detail the validation parameters for 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde.

Experimental Workflow for Method Validation

The validation process follows a logical sequence of experiments, each building upon the last to provide a complete picture of the method's performance.

G cluster_prep Phase 1: Method Development & System Suitability cluster_validation Phase 2: Core Validation Parameters cluster_final Phase 3: Method Robustness Dev Method Development (LC & MS Optimization) SST System Suitability Testing (Pre-Validation Check) Dev->SST Spec Specificity / Selectivity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD & LOQ Acc->LOD Prec->LOD Rob Robustness LOD->Rob

Caption: Workflow for LC-MS method validation.

Specificity (Selectivity)

Causality: Specificity ensures that the signal measured is unequivocally from the target analyte, without interference from other components like impurities, degradation products, or matrix components.[7] This is the cornerstone of any analytical method, as it guarantees that you are measuring what you intend to measure.

Protocol:

  • Prepare a blank sample (diluent only), a placebo sample (matrix without analyte), a solution of the analyte, and a mixture of the analyte with known potential impurities (e.g., starting materials from synthesis).

  • Inject each sample into the LC-MS system.

  • Analyze the chromatograms at the m/z of the analyte. The retention time of the analyte peak should be unique, and no significant peaks should be observed at this retention time in the blank or placebo samples.

  • For MS confirmation, the isotopic pattern of the analyte peak must match the theoretical pattern for a molecule containing one chlorine atom.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response over a specified range. This is essential for accurate quantification. The range is the interval between the upper and lower concentrations for which the method is shown to be precise, accurate, and linear.[8]

Protocol:

  • Prepare a stock solution of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde.

  • Create a series of at least five calibration standards by serial dilution, covering a range from 50% to 150% of the expected working concentration (e.g., 1 ng/mL to 100 ng/mL).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (R²) ≥ 0.995.

  • The y-intercept should be close to zero.

  • Residuals should be randomly distributed around the x-axis.

Concentration (ng/mL)Mean Peak Area (n=3)
1.015,230
5.076,100
10.0151,500
50.0759,800
100.01,525,000
Result R² = 0.9998
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is determined by applying the method to samples with known concentrations and comparing the measured concentration to the actual concentration. This parameter validates the method against systematic errors.[7]

Protocol:

  • Prepare samples at three concentration levels (low, medium, high) across the defined range (e.g., 5, 50, and 90 ng/mL).

  • Analyze a minimum of three replicate preparations for each level.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Spiked LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Recovery (%)
Low5.04.9899.6
Medium50.050.4100.8
High90.089.399.2
Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.[7]

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Evaluates the method's performance across different days, analysts, or instruments, demonstrating its ruggedness within the lab.

Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the process on a different day with a different analyst or on a different instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both sets of measurements.

Acceptance Criteria:

  • %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, by the method. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[8] These parameters define the sensitivity limits of the method.

Protocol:

  • These limits are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • For S/N approach:

    • LOD is the concentration at which the S/N ratio is approximately 3:1.

    • LOQ is the concentration at which the S/N ratio is approximately 10:1.

  • Analyze a series of progressively more dilute solutions to experimentally determine these concentrations.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[7]

Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate).

  • Vary these parameters slightly (e.g., mobile phase organic content ±2%, flow rate ±0.1 mL/min).

  • Analyze a sample under each modified condition and evaluate the impact on retention time, peak shape, and quantification.

Acceptance Criteria:

  • The results should remain within the acceptance criteria for system suitability (e.g., peak tailing, resolution) and precision.

Comparative Analysis with Alternative Techniques

While LC-MS is a premier technique, a comprehensive characterization strategy often involves an integrated approach. No single technique provides all the necessary information.[1]

G Compound {2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde | Central Analyte} LCMS LC-MS Identity (m/z) Quantification Purity / Impurity Profile High Sensitivity Compound->LCMS Primary Method NMR NMR Spectroscopy Definitive Structure Isomer Differentiation Poor Sensitivity Non-destructive Compound->NMR Structural Confirmation HPLC_UV HPLC-UV Robust Quantification Purity Analysis Lacks Specificity Widely Available Compound->HPLC_UV Routine QC LCMS:p1->NMR:p1 Confirms LCMS:p2->HPLC_UV:p1 Complements

Caption: Integrated analytical approach for compound characterization.

Comparison Summary
FeatureMass Spectrometry (LC-MS)NMR SpectroscopyHPLC-UV
Primary Use Identification, Quantification, Impurity ProfilingAbsolute Structure ElucidationRoutine Quantification, Purity Assessment
Specificity Very High (based on m/z and fragmentation)Absolute (unique chemical environment for each nucleus)Moderate (relies on retention time and UV absorbance)
Sensitivity Very High (pg-ng/mL)Low (µg-mg/mL)High (ng-µg/mL)
Quantitative Power Excellent, requires internal standards for best resultsPoor, primarily qualitativeExcellent, workhorse for QC labs
Key Advantage Provides molecular weight and structural data directly.[9]Unambiguously defines molecular structure.[3]Robust, reliable, and cost-effective for routine use.
Key Limitation Susceptible to matrix effects, does not resolve isomers easily.Requires pure sample and is insensitive.Cannot distinguish between co-eluting compounds with similar UV spectra.

Expert Insight: For the development of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde, NMR is indispensable for the initial, absolute confirmation of the synthesized structure. Once the structure is confirmed, a validated LC-MS method becomes the primary tool for tracking the compound's purity through different synthetic steps and in stability studies, owing to its superior sensitivity and specificity for impurity detection. For routine, high-throughput quality control of batches where the impurity profile is well-established, a simpler HPLC-UV method, cross-validated against the LC-MS method, can be a more efficient and economical choice.

Conclusion

The validation of an analytical method is a critical process that underpins the reliability of data in pharmaceutical development.[5] For a complex intermediate like 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde, a validated LC-MS method provides an unparalleled combination of specificity, sensitivity, and structural insight. It is the gold standard for identifying and controlling impurities, ensuring the quality of the intermediate before it proceeds to the final API synthesis. While techniques like NMR and HPLC-UV play crucial, complementary roles in structural confirmation and routine quality control, the validated LC-MS method serves as the definitive analytical procedure for ensuring the integrity of this key building block. By following a rigorous validation protocol grounded in established guidelines, researchers and drug developers can have full confidence in their analytical results, paving the way for a safer and more effective final pharmaceutical product.

References

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]

  • Jadhav, A. et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. Available from: [Link]

  • Al-khalidi, M. et al. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. International Journal of Health and Clinical Research, 5(2), 22-33. Available from: [Link]

  • Beskan, U. et al. (2020). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research, 5(4), 58-63. Available from: [Link]

  • Patel, K. et al. (2022). Analytical method validation: A brief review. International Journal of Health and Clinical Research, 5(2), 1-10. Available from: [Link]

  • Payne, J. T. et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. Available from: [Link]

  • Kihel, A. et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available from: [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Suzdalev, K. F. et al. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3-CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2-PHENYL-2,4-DIHYDROPYRAZOL-3-ONE. Chemistry of Heterocyclic Compounds, 50, 1459–1465. Available from: [Link]

  • ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. Available from: [Link]

  • Al-Zahrani, K. A. M. et al. (2022). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 12(35), 22591-22624. Available from: [Link]

  • Liu, H. et al. (2019). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 17(1), 59. Available from: [Link]

  • University of Tartu. Validation of liquid chromatography mass spectrometry (LC-MS) methods. Available from: [Link]

  • Chemspace. 2-chloro-1-ethyl-5-fluoro-1H-indole-3-carbaldehyde. Available from: [Link]

  • Eurachem. (2015). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Available from: [Link]

  • IUPAC. (2022). LC-MS quantitative method validation and performance: an exemplified guide. Available from: [Link]

  • Botrè, F. et al. (2010). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. Recent Advances in Doping Analysis, 18. Available from: [Link]

  • Der Pharma Chemica. (2015). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 7(1), 136-142. Available from: [Link]

  • American Association for Clinical Chemistry. (2015). Validation Resources for Clinical Mass Spectrometry. Available from: [Link]

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Validation

Comparative Biological Activity of Halogenated Indole-3-Carbaldehydes: A Technical Guide for Drug Discovery

As a Senior Application Scientist, I frequently observe drug discovery programs defaulting to unsubstituted indole scaffolds due to synthetic convenience. However, this approach leaves significant pharmacodynamic potenti...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug discovery programs defaulting to unsubstituted indole scaffolds due to synthetic convenience. However, this approach leaves significant pharmacodynamic potential on the table. Indole-3-carbaldehyde (I3A) is a privileged medicinal scaffold, but the strategic introduction of halogens (F, Cl, Br, I) onto the indole ring fundamentally alters the molecule's electronic topology, lipophilicity, and steric profile.

This guide provides an objective, data-driven comparison of halogenated indole-3-carbaldehydes against their non-halogenated counterparts, equipping researchers with the mechanistic causality and self-validating protocols necessary to optimize lead compounds.

Mechanistic Rationale: The Causality of Halogenation

Why do we halogenate the indole core? The causality is rooted in physical chemistry and structural biology:

  • Halogen Bonding (X-Bonding) & Target Anchoring : Heavier halogens (Br, I) act as Lewis acids (sigma-hole donors). They form highly directional, non-covalent interactions with Lewis bases (such as protein backbone carbonyls) within a target's binding pocket. For instance, bromination at the 5-position enhances the stability of the compound within bacterial binding pockets via robust halogen bonding 1.

  • Electronic Modulation : Highly electronegative halogens, such as fluorine at the C4 position, exert a strong electron-withdrawing effect on the indole ring. This modulates the pKa of the indole nitrogen, fundamentally altering its capacity to participate in hydrogen-bonding networks with biological targets 2.

  • Steric Shielding & Pharmacokinetics : The bulky nature of halogens like iodine at the C5 position provides steric shielding, which can block cytochrome P450-mediated oxidation sites, thereby increasing the metabolic half-life of the drug candidate.

Comparative Biological Activity Data

The addition of halogens dramatically shifts the efficacy profile of indole-3-carbaldehydes across multiple therapeutic domains, from antimicrobial quorum sensing (QS) to anticancer enzyme inhibition.

Table 1: Antimicrobial & Quorum Sensing (QS) Inhibition

Halogenation significantly enhances anti-virulence properties. Bromination of the indole-3-carboxaldehyde core has been shown to reduce the IC50 value for QS inhibition by 2- to 13-fold compared to the unsubstituted baseline 2.

Compound ClassHalogen SubstitutionTarget PathogenBiological Activity MetricFold Improvement vs Unsubstituted
Indole-3-carbaldehydeNoneP. aeruginosa (QS)Baseline IC501x
5-Bromoindole-3-carbaldehyde5-BrP. aeruginosa (QS)Reduced IC502x to 13x more potent
Pyrazoline Derivative (I9)5-BrE. coli4.2 cm ZOI (at 0.001 mg/mL)Significant (Outperforms Ciprofloxacin) [[1]]()
Table 2: Enzyme Inhibition (Tyrosinase & Bcl-2)

In enzyme inhibition, the size of the halogen matters. For tyrosinase inhibition (relevant for melanoma and skin disorders), smaller halogens like fluorine exhibit superior activity due to tighter active-site packing 3. Conversely, in Bcl-2 targeted anticancer therapies, broader halogen substitution yields the highest apoptotic activity 4.

Compound (Indole Derivative)Halogen SubstitutionTarget EnzymeIC50 (µM)Mechanism of Action
Thiourea Derivative 4bFluoro (-F)Tyrosinase5.9 ± 2.47Catalytic site modulation 3
Thiourea Derivative 4cChloro (-Cl)Tyrosinase13.2 ± 1.68Catalytic site modulation 3
Thiourea Derivative 4dBromo (-Br)Tyrosinase14.9 ± 2.86Catalytic site modulation 3
Indole-Coumarin HybridsHalogenated (Mixed)Bcl-2Sub-micromolarApoptosis Induction 4

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Below are the optimized workflows for synthesizing and screening these derivatives.

Protocol 1: Microwave-Assisted Condensation of Halogenated Indoles

Causality Check: Why use microwave irradiation over traditional reflux? Microwave synthesis ensures rapid, homogeneous heating, overcoming the high activation energy barrier of multi-component condensations while minimizing the thermal degradation of the sensitive aldehyde moiety.

  • Preparation : In a 50 mL borosilicate vessel, dissolve 1 mmol of the halogenated indole-3-carbaldehyde (e.g., 5-bromoindole-3-carbaldehyde) and 1 mmol of the target ketone/amine in 20 mL of absolute ethanol.

  • Catalysis : Add a catalytic amount of Amberlyst A-15 (0.12 g) or 20% alcoholic NaOH (depending on the derivative class). Self-Validation: Run a parallel control vessel without the catalyst to confirm baseline reaction kinetics.

  • Irradiation : Subject the mixture to microwave irradiation for 8–15 minutes at a constant temperature of 80°C.

  • Workup : Pour the mixture over crushed ice to induce precipitation. Filter the precipitate, wash with cold ethanol, and recrystallize.

  • Validation : Confirm the integrity of the halogen bond and aldehyde consumption via 1H-NMR (absence of the ~9.9 ppm aldehyde proton) and HRMS.

Protocol 2: High-Throughput Biofilm & Quorum Sensing Inhibition Assay

Causality Check: Why use Crystal Violet? Crystal violet is a basic dye that binds electrostatically to negatively charged surface molecules and extracellular polymeric substances (EPS) in the biofilm matrix. Measuring retained dye provides a quantifiable surrogate for biofilm biomass, allowing us to isolate anti-virulence (QS inhibition) from mere bactericidal toxicity.

  • Inoculation : Seed 96-well microtiter plates with 100 µL of P. aeruginosa or E. coli suspension (adjusted to OD600 = 0.01) in Luria-Bertani (LB) broth.

  • Treatment : Add halogenated indole derivatives at sub-MIC concentrations (to ensure growth is not inhibited, isolating the QS effect). Self-Validation: Include a vehicle control (e.g., 1% DMSO) to prove that biofilm reduction is strictly due to the halogenated compound, not solvent toxicity.

  • Incubation : Incubate statically at 37°C for 24 hours to allow biofilm maturation.

  • Staining : Discard planktonic cells, wash wells 3x with PBS, and stain biofilms with 0.1% (w/v) crystal violet for 15 minutes.

  • Quantification : Solubilize the bound dye using 30% acetic acid and measure absorbance at 590 nm using a microplate reader. Calculate IC50 values based on dose-response curves.

Visualizations

Pathway Mechanism

Pathway A Halogenated Indole-3-Carbaldehyde B Target Receptor (e.g., LasR / Tyrosinase) A->B Ligand Binding C Halogen Bonding & Steric Displacement B->C Conformational Shift D Enzyme/Receptor Antagonism C->D Active Site Blockade E Phenotypic Output (Biofilm/Melanin Drop) D->E Pathway Inhibition

Fig 1. Mechanistic pathway of halogenated indole-3-carbaldehydes inhibiting target receptors.

Experimental Workflow

Workflow S1 1. Scaffold Prep Halogenated Indole Core S2 2. Condensation Microwave-Assisted Synthesis S1->S2 S3 3. Validation NMR & Mass Spectrometry S2->S3 S4 4. Bio-Screening MIC & Biofilm Assays S3->S4 S5 5. Hit Selection SAR & Lead Optimization S4->S5

Fig 2. Self-validating high-throughput experimental workflow for indole derivative screening.

References

  • PREPARATION AND CHARACTERIZATION OF INDOLE-3-CARBALDEHYDE- DERIVED PYRAZOLINE DERIVATIVES AND EVALUATION OF BIOLOGICAL EFFICACY. Chemprob. 1

  • 4-Fluoro-5-iodoindole-3-carbaldehyde. Benchchem. 2

  • Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic. Semantic Scholar.3

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI. 4

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Comparative

A Guide to the Purity Validation of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde via Quantitative NMR (qNMR)

In the landscape of pharmaceutical development, the purity of an intermediate chemical is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final Active Pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an intermediate chemical is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API) are built. For a key building block such as 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde, a compound pivotal in the synthesis of various therapeutic agents, rigorous and accurate purity assessment is non-negotiable. This guide provides an in-depth, scientifically-grounded comparison of Quantitative Nuclear Magnetic Resonance (qNMR) with traditional chromatographic methods, presenting qNMR as a primary, robust, and self-validating system for purity determination.

The Imperative for an Orthogonal Approach in Purity Analysis

Regulatory bodies, including the FDA and those adhering to International Council for Harmonisation (ICH) guidelines, emphasize the need for well-characterized intermediates.[1] Impurities introduced or carried over during synthesis can directly influence the impurity profile of the final API, creating significant challenges in later stages of development.[2] While High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis, its reliance on reference standards and the assumption of similar detector response factors for all components can sometimes be a limitation.[3]

This is where Quantitative NMR (qNMR) emerges as a powerful orthogonal technique. As a primary analytical method, qNMR provides a direct measurement of a compound's purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[3][4] The fundamental principle of qNMR is the direct proportionality between the integrated signal area of a nucleus (typically ¹H) and the number of those nuclei in the molecule.[5][6] This allows for the determination of absolute purity without needing a specific, synthesized reference standard of the analyte itself, a significant advantage when dealing with novel or developmental intermediates.[6][7]

Designing a Self-Validating qNMR Protocol

The trustworthiness of an analytical protocol lies in its intrinsic design. For qNMR, this means a meticulous selection of parameters and standards, where each choice is made to ensure the final calculation is a true and accurate representation of the sample's purity.

Analyte and Internal Standard: A Synergistic Pairing

The Analyte: 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

  • Structure:

  • Key ¹H NMR Signals for Quantification: The molecule offers several distinct, non-exchangeable proton signals suitable for quantification:

    • Aldehyde proton (-CHO): Expected to be a sharp singlet in the downfield region (~9-10 ppm). This is often an ideal choice due to its location in a clean spectral window.

    • N-Methyl protons (-NCH₃): A singlet around 3.5-4.0 ppm.

    • Aromatic protons: Several signals in the aromatic region (~7-8 ppm).

The Internal Standard (IS): Choosing the Right Reference

The selection of an appropriate internal standard is critical for an accurate qNMR experiment.[8] An ideal IS should possess:

  • High, certified purity (≥99.5%).

  • Chemical stability and inertness towards the analyte.

  • Excellent solubility in the chosen deuterated solvent.[9]

  • A simple NMR spectrum, preferably with one or more sharp singlets that do not overlap with analyte or impurity signals.[10]

For this analysis, Dimethyl Sulfone (DMSO₂) is an excellent choice. It is highly pure, stable, and exhibits a single, sharp singlet around 3.1 ppm in DMSO-d₆, which is unlikely to interfere with the key signals of the target indole.

The Causality Behind Experimental Parameters

Simply acquiring an NMR spectrum is insufficient for quantification. The parameters must be set to ensure that the signal integrals are a true reflection of the molar quantities. This is the core of a trustworthy qNMR system.

Caption: Workflow for qNMR Purity Determination.

  • Relaxation Delay (d1): This is arguably the most critical parameter for accuracy. The d1 delay must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (in both the analyte and the IS).[11] This ensures complete relaxation of the nuclei back to thermal equilibrium before the next pulse, guaranteeing that the resulting signal intensity is directly proportional to the number of nuclei. A shorter d1 will lead to signal saturation and an underestimation of purity.

  • Pulse Angle: A 90° pulse angle is used to ensure maximum signal generation for all protons in a single scan.[11]

  • Number of Scans (NS): The number of scans is chosen to achieve a high signal-to-noise ratio (S/N), typically >250:1, which allows for precise and reproducible integration of the peaks.[11]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system, grounded in principles outlined by international standards bodies.[12]

Materials:

  • 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (Analyte)

  • Dimethyl Sulfone (IS, Certified Purity ≥99.5%)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • High-precision analytical balance (readability to 0.01 mg)

  • Class A volumetric flasks

  • 5 mm NMR tubes

Procedure:

  • Preparation of the Stock Internal Standard Solution:

    • Accurately weigh approximately 20 mg of Dimethyl Sulfone into a 10 mL volumetric flask. Record the mass precisely.

    • Dissolve the IS in DMSO-d₆ and fill to the mark. Mix thoroughly to ensure homogeneity.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the analyte into a vial. Record the mass precisely.

    • Using a calibrated pipette, add exactly 1.0 mL of the Stock Internal Standard Solution to the vial containing the analyte.

    • Vortex the vial until the analyte is completely dissolved.

    • Transfer an appropriate amount (typically ~0.7 mL) of the final solution into a 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz or higher recommended):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.

    • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the analyte and IS.

    • Set the following parameters for the quantitative experiment:

      • Pulse Program: Standard 90° pulse (e.g., 'zg' on Bruker instruments).

      • Relaxation Delay (d1): 30 seconds (a conservative value ensuring T₁ relaxation for most small molecules).

      • Number of Scans (NS): 16-64 (adjust to achieve S/N > 250:1 for the peaks of interest).

      • Spectral Width: A range sufficient to cover all signals (e.g., -2 to 12 ppm).

  • Data Processing and Purity Calculation:

    • Apply zero-filling and Fourier transformation.

    • Carefully perform phase correction and baseline correction across the entire spectrum.

    • Integrate the well-resolved singlet of the aldehyde proton of the analyte (~9-10 ppm) and the singlet of the Dimethyl Sulfone IS (~3.1 ppm).

    • Calculate the purity using the following formula:

    Purity (%, w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte: Integral of the analyte's aldehyde proton signal.

    • I_IS: Integral of the IS's methyl proton signal.

    • N_analyte: Number of protons for the integrated analyte signal (1H for the aldehyde).

    • N_IS: Number of protons for the integrated IS signal (6H for the two methyl groups of DMSO₂).

    • MW_analyte: Molecular weight of the analyte (211.62 g/mol ).

    • MW_IS: Molecular weight of the IS (94.13 g/mol ).

    • m_analyte: Mass of the analyte.

    • m_IS: Mass of the IS.

    • P_IS: Purity of the IS (as a weight/weight fraction).

qNMR Calculation Logic cluster_inputs Experimental Inputs cluster_constants Known Constants I_analyte Integral (Analyte) Purity Calculated Purity (%, w/w) I_analyte->Purity I_IS Integral (IS) I_IS->Purity m_analyte Mass (Analyte) m_analyte->Purity m_IS Mass (IS) m_IS->Purity N_analyte Proton Count (Analyte) N_analyte->Purity N_IS Proton Count (IS) N_IS->Purity MW_analyte MW (Analyte) MW_analyte->Purity MW_IS MW (IS) MW_IS->Purity P_IS Purity (IS) P_IS->Purity

Caption: Logical inputs for the qNMR purity calculation.

Comparative Analysis: qNMR vs. HPLC-UV

An orthogonal approach, comparing results from two distinct analytical techniques, provides the highest confidence in a purity value.[11]

ParameterQuantitative NMR (¹H qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[3]Comparative method based on physical separation and UV absorbance.[3]
Standard Requirement Requires a certified internal standard of a different structure.[13]Typically requires a high-purity reference standard of the analyte itself for accurate quantification.
Accuracy High, provides an absolute purity value. Less susceptible to differences in compound properties.[3]High, but can be influenced by the response factors of impurities, potentially leading to over- or underestimation.[3]
Selectivity Excellent for distinguishing structurally different molecules. Can quantify impurities if signals are resolved.High separation power, excellent for resolving closely related impurities.
Sample Preparation Simple and fast: weigh, dissolve, and run.More complex: mobile phase preparation, column equilibration, and potential filtering.
Run Time Typically 5-15 minutes per sample.Typically 10-30 minutes per sample, plus system setup time.
Destructive? No, the sample is fully recoverable.[13]Yes, the sample is consumed.

Illustrative Data Comparison:

The following table presents representative data for a batch of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde.

Analytical MethodPurity Result (% w/w)Relative Standard Deviation (RSD, n=3)Notes
¹H qNMR 98.7%0.3%Value reflects the absolute mass fraction of the target molecule relative to the certified internal standard.
HPLC-UV (Area %) 99.6%0.1%This value represents the area of the main peak as a percentage of the total detected peak area.

Interpretation of Discrepancy:

It is common for HPLC area percent methods to report a higher purity value than qNMR. This discrepancy often arises because HPLC-UV assumes that all impurities have the same UV response factor as the main compound.[3] If an impurity has a poor chromophore (low UV absorbance), its contribution to the total peak area will be underestimated, leading to an artificially inflated purity value for the main component. qNMR, being a universal molar-based technique, is not affected by such response factor differences and thus provides a more accurate representation of the sample's true composition.

Conclusion: Adopting qNMR for Robust Quality Control

For researchers, scientists, and drug development professionals, adopting qNMR for the purity validation of key intermediates like 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a strategic decision. It aligns with the principles of modern analytical lifecycle management as encouraged by ICH Q2(R2) and Q14, moving beyond simple compliance to a science-driven approach to quality assurance.[14]

The technique is not just a replacement for chromatography but a vital, orthogonal partner. Its speed, accuracy, non-destructive nature, and ability to provide an absolute purity value without a specific analyte standard make it an invaluable tool.[7] By integrating qNMR into your analytical workflow, you build a more robust, trustworthy, and scientifically sound foundation for your entire drug development process.

References

  • Quantitative NMR. Organic Primary Standards Group. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. NorthEast BioLab. [Link]

  • FDA Guidelines for Analytical Method Validation. Scribd. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. [Link]

  • What is qNMR and why is it important? Mestrelab Resources. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. National Center for Biotechnology Information. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • qNMR. BIPM. [Link]

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Die Pharmazie - An International Journal of Pharmaceutical Sciences. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. National Center for Biotechnology Information. [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Sannova. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS No: 1310141-83-3). As a halogenated heterocyclic compound, this...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS No: 1310141-83-3). As a halogenated heterocyclic compound, this substance requires stringent disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of a compound is the cornerstone of its safe management. 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a complex organic molecule whose hazardous properties are dictated by its distinct functional groups: a chlorinated and fluorinated indole ring system and a reactive aldehyde group.

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from close structural analogs and general chemical principles allow for a reliable hazard assessment.[1][2] The compound is presumed to be a hazardous substance requiring careful handling.[2]

Hazard Classification (Inferred)GHS StatementRationale and Disposal ImplicationSource
Skin Irritation H315: Causes skin irritationDirect contact can cause inflammation. All contaminated materials, including PPE and spill cleanup supplies, must be disposed of as hazardous waste.[3][4][5]
Serious Eye Irritation H319: Causes serious eye irritationThe compound can cause significant eye damage upon contact. Mandates the use of chemical safety goggles during handling and disposal.[3][4][5]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust or aerosols may irritate the respiratory tract. Handling should occur in a well-ventilated area or chemical fume hood.[3][4][5]
Aquatic Toxicity (Not Classified)Halogenated organic compounds are often persistent and toxic to aquatic life.[1] Discharge to drains or sewers is strictly prohibited.[1]

Causality of Hazards:

  • Halogenated Aromatic System: The presence of chlorine and fluorine on the indole ring makes the molecule a halogenated organic compound. Such compounds are often resistant to biodegradation and can be toxic.[6] Improper disposal, especially via incineration at low temperatures, can potentially lead to the formation of highly toxic byproducts like dioxins.[7][8]

  • Aldehyde Group: The aldehyde functional group is reactive and can participate in various chemical reactions. It is also a known deactivating group in electrophilic aromatic substitution, contributing to the molecule's overall chemical properties.[9]

Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety is non-negotiable. Before handling waste or managing a spill, the following PPE is mandatory.

EquipmentSpecificationPurpose
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact and irritation.[2]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles causing serious eye irritation.[2]
Body Protection A buttoned lab coat and closed-toe shoes.To protect skin and personal clothing from contamination.[2]
Respiratory Protection Use in a chemical fume hood.To prevent inhalation of dust or aerosols that may cause respiratory irritation.[2][10]
Immediate Spill Response Protocol

Accidental spills must be treated as the release of hazardous material.[11]

  • Evacuate and Alert: Ensure all personnel leave the immediate spill area. Inform the laboratory supervisor or designated safety officer.

  • Secure the Area: Prevent entry into the spill zone. Remove all sources of ignition.[10]

  • Don PPE: Wear the complete set of PPE described above.

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material into a designated waste container. For a liquid spill (if the compound is in solution), cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully transfer the absorbent material and spilled substance into a clearly labeled hazardous waste container.[1][10]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.[1]

  • Dispose of Cleanup Materials: All materials used for cleanup, including wipes and contaminated PPE, must be placed in the hazardous waste container.[11]

Step-by-Step Disposal Protocol

The guiding principle for disposing of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is that it must be managed as regulated hazardous waste . On-site chemical deactivation is not recommended for this class of compound due to its complex structure and the potential for creating other hazardous byproducts.[12]

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step in a compliant waste management program.[2]

  • Designate a "Halogenated Organic Waste" Stream: This compound must be collected in a waste stream separate from non-halogenated solvents.[7][12][13] This is because chlorinated waste requires specialized and more expensive disposal methods, typically high-temperature incineration.[13][14]

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or bases to prevent unforeseen chemical reactions.[1]

Step 2: Waste Accumulation and Container Management
  • Select a Compatible Container: Use a container made of a material compatible with the chemical (e.g., the original container if in good condition, or a designated polyethylene or glass waste bottle).[1] The container must be in good condition with a secure, leak-proof lid.[13]

  • Label the Container Immediately: As soon as the first drop of waste is added, the container must be labeled.[11] The label must include:

    • The words "HAZARDOUS WASTE ".[1]

    • The full chemical name: "2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde ".[1]

    • An indication of the concentration and quantity.

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[1][11] This prevents the release of vapors and reduces the risk of spills.[2]

  • Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.

Step 3: Final Disposal Pathway

The diagram below illustrates the decision-making process for the proper disposal of this chemical. The only appropriate pathway for a research laboratory is through a licensed professional waste management service.

G cluster_0 Waste Generation & Collection A Waste Generated (Pure compound or in solution) B Is this a spill? A->B C Follow Spill Response Protocol B->C Yes D Collect in Designated Halogenated Waste Container B->D No C->D E Container Full or Disposal Scheduled? D->E F Store in Secure SAA Keep Container Closed E->F No G Arrange for Pickup by Licensed EHS Provider E->G Yes F->E H Final Disposal (High-Temperature Incineration) G->H

Caption: Disposal workflow for 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde.

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across public areas.[2][11]

  • Schedule Collection: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup from your laboratory's SAA.[1][2]

Step 4: Empty Container Disposal

Empty containers that held 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde must be treated as hazardous waste unless properly decontaminated.[1][13]

  • Triple Rinse: To decontaminate the container, rinse it three times with a suitable solvent (e.g., acetone or ethanol).[1]

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in your designated halogenated organic waste container.[1]

  • Deface Label: Completely remove or deface the original label on the empty, rinsed container.

  • Dispose of Container: The clean, triple-rinsed container can typically be disposed of with regular laboratory glass or plastic waste, in accordance with your institution's policies.[1]

References

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). US5174893A - Process for dehalogenation of contaminated waste materials.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • ACS Publications. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

  • PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]

  • OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 5). Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Chemspace. (n.d.). 2-chloro-1-ethyl-5-fluoro-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Environment, Health and Safety - University of California, Berkeley. (n.d.). 7.19.2 Deactivation Procedures. Retrieved from [Link]

  • Wikidoc. (2012, September 4). Deactivating groups. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 5-Chloroindole-3-carboxaldehyde - SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). US9018421B2 - Separation of aromatic aldehydes.
  • Karolinska Institutet. (2025, May 28). Laboratory waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde
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